molecular formula C12H17NO3 B8598176 3-Amino-5-tert-butyl-2-methoxy-benzoic acid

3-Amino-5-tert-butyl-2-methoxy-benzoic acid

Cat. No. B8598176
M. Wt: 223.27 g/mol
InChI Key: GQIOXNYWSIARES-UHFFFAOYSA-N
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Patent
US07897599B2

Procedure details

N-[5-tert-Butyl-2-methoxy-3-(piperidine-1-carbonyl)-phenyl]-2-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-2-oxo-acetamide (31) 26 mg (0.049 mmol) of the compound obtained above was converted to the acid chloride by reaction with oxalyl chloride (54 μl, 0.5 mmol) in 0.5 mL DCM in the presence of a catalytic amount of DMF (rt, 2 h). After removal of the solvent, the crude acid chloride was dissolved in 1 mL DCM. DIEA (0.2 mmol) was added, followed by the addition of piperidine (0.1 mmol). The resulting mixture was stirred at rt overnight. Aqueous work-up and purification by LC-MS resulted in 7.6 mg pure product. Calculated mass=602. Observed mass=602
Name
N-[5-tert-Butyl-2-methoxy-3-(piperidine-1-carbonyl)-phenyl]-2-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-2-oxo-acetamide
Quantity
26 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 μL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.2 mmol
Type
reactant
Reaction Step Three
Quantity
0.1 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:37](N2CCCCC2)=[O:38])[C:8]([O:35][CH3:36])=[C:9]([NH:11]C(=O)C(C2C3C(=CC=CC=3)C(OCCN3CCOCC3)=CC=2)=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)(=O)C(Cl)=[O:47].CCN(C(C)C)C(C)C.N1CCCCC1>C(Cl)Cl.CN(C=O)C>[NH2:11][C:9]1[C:8]([O:35][CH3:36])=[C:7]([CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[CH:10]=1)[C:37]([OH:38])=[O:47]

Inputs

Step One
Name
N-[5-tert-Butyl-2-methoxy-3-(piperidine-1-carbonyl)-phenyl]-2-[4-(2-morpholin-4-yl-ethoxy)-naphthalen-1-yl]-2-oxo-acetamide
Quantity
26 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O)OC)C(=O)N1CCCCC1
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.2 mmol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0.1 mmol
Type
reactant
Smiles
N1CCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the crude acid chloride was dissolved in 1 mL DCM
CUSTOM
Type
CUSTOM
Details
Aqueous work-up and purification by LC-MS

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1C(=C(C(=O)O)C=C(C1)C(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 mg
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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